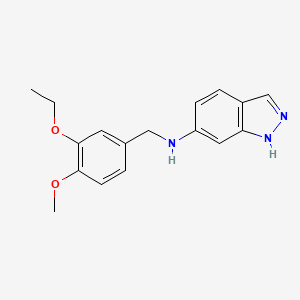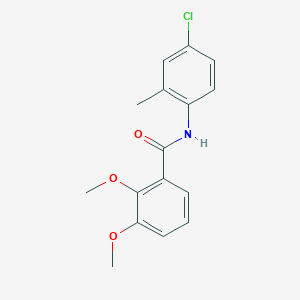![molecular formula C14H16N2OS2 B5759914 5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)
5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide, commonly known as 'Isothiocyanate', is a chemical compound with a molecular formula of C14H14N2S2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. Isothiocyanate has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
作用机制
The mechanism of action of isothiocyanate involves the inhibition of various enzymes such as cytochrome P450 and glutathione S-transferase. It also induces apoptosis in cancer cells by activating caspases. Isothiocyanate has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Isothiocyanate has been found to exhibit various biochemical and physiological effects such as the induction of phase II detoxification enzymes, which are involved in the detoxification of carcinogens and other toxins. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Isothiocyanate has also been found to exhibit cardioprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using isothiocyanate in lab experiments include its low toxicity, high solubility in organic solvents, and its potential applications in various scientific fields. However, its limitations include its low stability under certain conditions and its potential to react with other compounds in the lab.
未来方向
There are several future directions for the research on isothiocyanate. One potential direction is the development of new synthesis methods that can improve the yield and stability of the compound. Another direction is the investigation of its potential applications in the field of agriculture, such as its use as a natural pesticide. Additionally, further research is needed to fully understand the mechanisms of action of isothiocyanate and its potential applications in the treatment of various diseases.
合成方法
Isothiocyanate can be synthesized using various methods such as the reaction of thiosemicarbazide with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of isopropyl iodide. Another method involves the reaction of thiosemicarbazide with 3-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid, followed by the addition of isopropyl chloride. The yield of isothiocyanate obtained from these methods ranges from 60-80%.
科学研究应用
Isothiocyanate has been widely studied for its potential applications in various scientific fields such as medicine, agriculture, and industry. In medicine, it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. Isothiocyanate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-9(2)12-6-11(8-19-12)14(17)16-15-7-13-10(3)4-5-18-13/h4-9H,1-3H3,(H,16,17)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXTVIELZEWPX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-(propan-2-yl)thiophene-3-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)

![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)


![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)


